O-(2-Naphthylmethyl)hydroxylamine Hydrochloride

Description

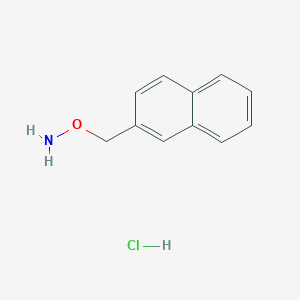

O-(2-Naphthylmethyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a naphthylmethyl group attached to the hydroxylamine oxygen. Structurally, it consists of a hydroxylamine (NH₂OH) backbone where the oxygen is substituted with a 2-naphthylmethyl group (C₁₀H₇CH₂), forming a hydrochloride salt (Cl⁻ counterion). This compound is primarily utilized in organic synthesis and analytical chemistry, particularly for the derivatization of carbonyl compounds (aldehydes, ketones) into stable oxime adducts. The bulky and aromatic naphthyl group may influence its reactivity, solubility, and detection properties compared to smaller substituents like benzyl or pentafluorobenzyl groups.

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

O-(naphthalen-2-ylmethyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C11H11NO.ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H |

InChI Key |

IYYMWPYFQWGAKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CON.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of O-(2-Naphthylmethyl)hydroxylamine hydrochloride typically involves the formation of the O-substituted hydroxylamine by introducing the 2-naphthylmethyl group onto hydroxylamine, followed by salt formation with hydrochloric acid to yield the hydrochloride salt. The key synthetic step is the O-alkylation of hydroxylamine or its derivatives.

Known Routes for O-Substituted Hydroxylamines

According to US Patent US5382685A (1995), O-substituted hydroxylammonium salts, including O-(2-naphthylmethyl) derivatives, can be prepared by hydrolysis of acetone oxime ethers in acidic media with an inert hydrocarbon additive to facilitate the removal of acetone and water by distillation without loss of the oxime ether intermediate. This method ensures high purity and yield of the O-substituted hydroxylammonium salt.

- Starting from the corresponding acetone oxime ether (R-O-N=CH2), where R is the 2-naphthylmethyl group.

- Acid hydrolysis in the presence of mineral acid (HX, typically HCl).

- Use of inert solvents such as cyclohexane or aromatic hydrocarbons to aid in the distillation of acetone byproduct.

- Removal of acetone and water by distillation without co-distilling the oxime ether.

- Isolation of the O-substituted hydroxylammonium salt as the hydrochloride.

Specific Preparation of Hydroxylamine Hydrochloride (Parent Compound)

While direct preparation methods for the O-(2-naphthylmethyl) derivative are scarce, the preparation of hydroxylamine hydrochloride itself is well documented and serves as a foundation for derivatization.

From US Patent US2319669A (1943), the preparation of hydroxylamine hydrochloride involves:

- Reaction of acetone with a mixture of nitric acid and hydrochloric acid to form chloroisonitrosoacetone.

- Chlorination of this intermediate in aqueous solution at controlled temperature (0–50 °C).

- Hydrolysis and evaporation under reduced pressure to crystallize hydroxylamine hydrochloride.

- Process parameters include acetone:acid ratios, reaction times (0.5–2 hours for initial reaction, 1–12 hours for chlorination), and temperatures (30–70 °C for initial step, 0–50 °C for chlorination).

This method can be adapted for preparing O-substituted hydroxylamines by starting from appropriate substituted acetone oxime ethers.

Preparation via Hydrolysis of Acetone Oxime Ethers

The hydrolysis of acetone oxime ethers bearing the 2-naphthylmethyl group is a practical route. The process involves:

- Synthesizing the acetone oxime ether intermediate by reacting acetone oxime with 2-naphthylmethyl halide or equivalent alkylating agent.

- Acid-catalyzed hydrolysis of this intermediate in the presence of hydrochloric acid.

- Removal of acetone and water by distillation under controlled conditions to avoid loss of the intermediate.

- Crystallization of the this compound from the reaction mixture.

Alternative Methods and Notes

- The preparation of hydroxylamine hydrochloride via nitromethane and hydrochloric acid or via sodium nitrite and sulfuric acid routes is known but less directly applicable to O-substituted derivatives.

- The use of activated carbon for decolorization and ethanol for recrystallization improves purity and yield in hydroxylamine hydrochloride production, which can be adapted for the O-substituted compound.

- The process is sensitive to temperature, pH, and reaction time to prevent decomposition or side reactions.

Data Table Summarizing Preparation Parameters

| Step | Conditions and Reagents | Notes |

|---|---|---|

| Formation of acetone oxime ether | React acetone oxime with 2-naphthylmethyl halide in inert solvent | Requires controlled temperature and stoichiometry |

| Acid hydrolysis | Hydrochloric acid (concentrated), inert hydrocarbon additive | pH control critical; temperature ~30–70 °C |

| Removal of acetone and water | Distillation under reduced pressure | Avoid loss of oxime ether intermediate |

| Crystallization | Cooling, addition of ethanol or suitable solvent | Purification step; yield optimization |

| Decolorization | Activated carbon treatment | Removes impurities |

Summary and Recommendations

- The preparation of this compound is best achieved via acid hydrolysis of the corresponding acetone oxime ether intermediate.

- The process requires careful control of reaction conditions, particularly temperature and acid concentration, to ensure high purity and yield.

- Use of inert solvents during hydrolysis aids in the efficient removal of acetone byproduct without loss of the intermediate.

- Purification by activated carbon and recrystallization from ethanol enhances product quality.

- Adaptation of classical hydroxylamine hydrochloride synthesis methods provides a reliable foundation for the preparation of this O-substituted derivative.

Chemical Reactions Analysis

Types of Reactions: O-(2-Naphthylmethyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydroxylamine compounds .

Scientific Research Applications

O-(2-Naphthylmethyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which O-(2-Naphthylmethyl)hydroxylamine Hydrochloride exerts its effects involves its ability to act as a nucleophile, participating in various chemical reactions . The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of stable intermediates and products . This reactivity is crucial for its applications in synthetic chemistry and pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-(2-Naphthylmethyl)hydroxylamine Hydrochloride with structurally related hydroxylamine derivatives, focusing on synthesis, properties, and applications:

Key Findings:

PFBHA·HCl’s electron-deficient pentafluorobenzyl group enhances sensitivity in electron-capture detection (GC-ECD), making it ideal for trace carbonyl analysis in environmental samples .

Synthesis Complexity :

- PFBHA·HCl synthesis is well-documented, involving pentafluorobenzyl bromide and N-hydroxyphthalimide . In contrast, O-(2-Naphthylmethyl)hydroxylamine’s synthesis likely requires naphthylmethyl halides, which are less reactive and may require harsher conditions .

Stability and Handling :

- PFBHA·HCl and O-tert-butyl derivatives are stable under standard conditions, whereas silylated (e.g., trimethylsilylethyl) and propargyl derivatives are moisture- or air-sensitive .

- The naphthylmethyl compound may degrade under prolonged light exposure due to its extended conjugated system .

Applications :

Biological Activity

O-(2-Naphthylmethyl)hydroxylamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClNO and a molecular weight of approximately 209.67 g/mol. Its structure features a hydroxylamine functional group attached to a naphthylmethyl moiety, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Naphthylmethyl Derivative : The reaction begins with the alkylation of hydroxylamine with 2-naphthylmethanol.

- Hydrochloride Salt Formation : The resulting hydroxylamine is converted into its hydrochloride salt by treatment with hydrochloric acid.

This synthetic route highlights the compound's versatility in organic synthesis and its potential applications in various biological contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further studies related to antimicrobial agents. The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains of bacteria.

The biological activity of O-(2-Naphthylmethyl)hydroxylamine can be attributed to its ability to generate reactive intermediates that interact with biological macromolecules. Hydroxylamines are known to participate in redox reactions, potentially leading to oxidative stress in microbial cells, which could disrupt cellular functions .

Case Studies

- Inhibition Studies : A study demonstrated that compounds similar to O-(2-Naphthylmethyl)hydroxylamine could inhibit enzymes involved in uric acid metabolism, suggesting a role in managing conditions like gout . The structure-activity relationship (SAR) analysis indicated that modifications in the naphthalene structure could enhance inhibitory potency.

- Antifungal Activity : In another investigation, derivatives of hydroxylamines were synthesized and tested against various fungal strains, revealing promising antifungal properties . Although specific data on O-(2-Naphthylmethyl)hydroxylamine was not highlighted, the findings suggest a broader potential for this class of compounds.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other hydroxylamines:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Hydroxylamine Hydrochloride | CHClNO | 65.49 g/mol | Simple structure; widely used as a reducing agent |

| O-Ethylhydroxylamine Hydrochloride | CHClNO | 92.54 g/mol | Ethoxy group enhances solubility |

| O-Butylhydroxylamine Hydrochloride | CHClNO | 116.60 g/mol | Butyl group increases lipophilicity |

| This compound | CHClNO | 209.67 g/mol | Contains naphthalene moiety; potential for unique reactivity |

Q & A

Basic Question: What are the established synthetic routes for O-(2-Naphthylmethyl)hydroxylamine Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution between 2-naphthylmethyl chloride and hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate). Key steps include:

- Reagent stoichiometry: A 1:1 molar ratio of 2-naphthylmethyl chloride to hydroxylamine hydrochloride minimizes side reactions like over-alkylation.

- Temperature control: Reactions are conducted at 0–25°C to suppress hydrolysis of the alkyl halide .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Yield optimization (70–85%) requires inert atmospheres (N₂/Ar) to prevent oxidation of hydroxylamine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.